molecular formula C6H10O2 B075639 4-Methyltetrahydro-2H-pyran-2-one CAS No. 1121-84-2

4-Methyltetrahydro-2H-pyran-2-one

Cat. No. B075639
CAS RN: 1121-84-2
M. Wt: 114.14 g/mol
InChI Key: YHTLGFCVBKENTE-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-pyran-2-one, also known as 4-Methyl-2-pyrone (4M2P), is a natural compound found in various plant species. It has been extensively studied for its potential applications in the fields of medicine, agriculture, and food science.

Scientific Research Applications

  • Synthesis of Insect Pheromones and Biologically Active Compounds : (4S)-4-Methyltetrahydro-2H-pyran-2-one has been used as a starting material for synthesizing chiral methyl-branched building blocks, applicable in the preparation of mealworm beetle, rhinoceros beetle, and earth-boring dung beetle pheromones, and other biologically active compounds (Mineeva, 2015).

  • Fragrance Ingredient Safety Assessment : 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol, a related compound, has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. It was found not to be genotoxic, without skin sensitization potential, and safe from an environmental standpoint (Api et al., 2019).

  • Mechanism of Preparation Studies : The effects of different catalysts and the addition of water on the preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol by Prins cyclization were studied, providing insights into the synthesis mechanism of this compound (Vyskočilová et al., 2016).

  • Electrocatalytic Multicomponent Approach for Medicinal Applications : A novel electrocatalytic process for the formation of cyano-functionalized pyrano[4,3-b]pyran systems, promising for biomedical applications, was developed using 4-hydroxy-6-methyl-2H-pyran-2-one (Elinson et al., 2013).

  • Corrosion Inhibition for Mild Steel : Pyran-2-one derivatives, including those related to 4-methyltetrahydro-2H-pyran-2-one, were evaluated for their corrosion inhibition performance on mild steel in acidic mediums, showing promising results (El Hattak et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, 4-Methyltetrahydropyran, indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTLGFCVBKENTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97145-14-7
Record name 2H-Pyran-2-one, tetrahydro-4-methyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=97145-14-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10862555
Record name 4-Methyloxan-2-one
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1121-84-2
Record name β-Methyl-δ-valerolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetrahydro-4-methyl-2H-pyran-2-one
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Record name 1121-84-2
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Record name Tetrahydro-4-methyl-2H-pyran-2-one
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Synthesis routes and methods

Procedure details

According to the prior art methods, production of β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol requires respective independent production facilities. On the contrary, the simultaneous production method can produce β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol simultaneously from 2-hydroxy-4-methyltetrahydropyran with a common reactor and under relatively mild conditions. According to this simultaneous production method, β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol are produced generally in a β-methyl-δ-valerolactone/3-methylpentane-1,5-diol mole ratio of about 70/30 to 15/85. Said simultaneous production on method can give β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol each in a satisfactory yield and in a yield ratio therebetween selected depending on the demands therefor.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-Methyltetrahydro-2H-pyran-2-one of interest to synthetic chemists?

A: this compound serves as a valuable building block in organic synthesis, particularly for creating molecules with a methyl-branched carbon skeleton. This structural feature is prevalent in numerous natural products, including insect pheromones [, ]. Its versatility stems from the presence of different reactive sites, allowing for various chemical transformations.

Q2: Are there any specific examples of how this compound has been utilized in synthesis?

A: Researchers have successfully employed this compound in synthesizing the C7–C14 segment of (+)-neopeltolide, a macrocyclic lactone with cytotoxic properties []. This highlights the compound's utility in constructing complex molecular architectures relevant to drug discovery.

Q3: Can you provide an example of a natural product containing a this compound moiety and its biological activity?

A: Ulvapyrone, isolated from the sea lettuce Ulva lactuca, is a benzochromene compound that incorporates a this compound unit in its structure []. This compound exhibits promising anti-inflammatory activity by inhibiting arachidonate 5-lipoxygenase, an enzyme involved in the inflammatory pathway [].

Q4: What are the typical synthetic strategies employed for incorporating this compound into larger molecules?

A: Cyclopropanol methodology has emerged as a valuable tool for synthesizing both (4R)- and (4S)-4-methyltetrahydro-2H-pyran-2-ones []. These specific enantiomers are crucial for accessing different stereoisomers of target molecules, which can exhibit distinct biological activities.

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